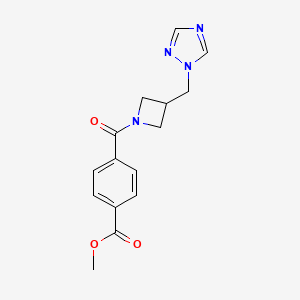

methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate, also known as MTACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTACB belongs to the class of azetidine-1-carbonyl compounds and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activity

Compounds containing a triazole moiety have been shown to exhibit broad-spectrum antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, which can inhibit the growth of various microorganisms .

Antifungal Applications

Triazole-based compounds, such as fluconazole and voriconazole, are commonly used as antifungal agents . They can inhibit the growth of fungi, making them useful in treating various fungal infections .

Anticancer Properties

Triazole derivatives have been found to exhibit anticancer properties . For example, letrozole, anastrozole, and vorozole, which contain a substituted 1,2,4-triazole chain, are used to treat breast cancer .

Antiviral Applications

Triazole compounds have shown potential as antiviral agents. For instance, Ribavirin, a drug with a triazole structure, is used in the treatment of hepatitis .

Anti-inflammatory and Analgesic Effects

Triazole compounds have been reported to possess anti-inflammatory and analgesic effects . They can potentially be used in the treatment of conditions characterized by inflammation and pain .

Anticonvulsant Properties

Compounds containing a triazole moiety have been found to exhibit anticonvulsant activities . They can potentially be used in the treatment of epilepsy and other conditions characterized by seizures .

Industrial Applications

In addition to their medicinal uses, triazole compounds are also used in various industrial applications. They are used in the production of dyes, photographic materials, photostabilizers, agrochemicals, and as corrosion inhibitors for copper alloys .

Material Chemistry

Triazole compounds have important application value in material chemistry. Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including cell shape maintenance, cell division, and intracellular transport .

Mode of Action

This suggests that methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate might interact with tubulin in a similar manner. Inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s potential inhibition of tubulin polymerization would affect the microtubule dynamics within cells. Microtubules play a crucial role in the mitotic spindle, which is necessary for chromosome segregation during cell division. Disruption of this process can lead to cell cycle arrest, specifically at the G2/M phase, and eventually apoptosis .

Result of Action

The potential result of the compound’s action, based on the effects of similar compounds, is the induction of apoptosis in cells . This is due to the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death .

properties

IUPAC Name |

methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-6-11(7-18)8-19-10-16-9-17-19/h2-5,9-11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXAYBLOEFBTKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2369724.png)

![ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2369731.png)

![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)

![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)